The compound is synthesized from specific chemical precursors and belongs to a class of compounds known for their bioactive properties. It is characterized by its unique molecular structure that includes a methoxyphenyl group and a pyridinyl substituent, which contribute to its biological activity. The International Chemical Identifier (InChI) key for this compound is provided in various chemical databases, confirming its identity and facilitating further research into its properties and applications .
The synthesis of 5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide involves several steps that utilize specific reagents and conditions. The following outlines the general synthetic pathway:
The molecular formula of 5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide is C27H36N2O2, with a molecular weight of 420.59 g/mol. The structure features:
5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide participates in various chemical reactions:
The mechanism of action for 5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide primarily involves antagonism at the platelet-activating factor receptor. This action inhibits platelet aggregation and inflammatory responses mediated by lipid signaling pathways:
The physical and chemical properties of 5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide include:
5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide has several significant applications:
The discovery of 5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide emerged from systematic efforts to design small-molecule antagonists targeting platelet-activating factor (PAF), a potent phospholipid mediator implicated in pathological inflammation and thrombosis. Patented under US 4,788,206, this compound belongs to the pentadieneamide class, characterized by a conjugated diene backbone, a 4-methoxyphenyl moiety at C5, and a chiral 1-methyl-4-(3-pyridinyl)butyl side chain at the amide nitrogen [1]. Its (R)-(E,E) stereochemistry (trans-configuration across C2–C3 and C4–C5 double bonds) was engineered to optimize binding to the PAF receptor. Early pharmacological studies confirmed its nanomolar affinity for the PAF receptor, disrupting PAF-induced platelet aggregation and neutrophil activation. This positioned it among second-generation PAF antagonists developed in the late 1990s–early 2000s to overcome limitations like short half-lives and poor receptor selectivity in first-generation candidates [1] [2].
The compound’s therapeutic relevance stems from its ability to attenuate PAF-driven inflammatory cascades across multiple organ systems. PAF overexpression is linked to cardiovascular diseases (atherosclerosis), pulmonary disorders (asthma, ARDS), immunological conditions (transplant rejection), and dermatological pathologies (psoriasis) [1]. By competitively inhibiting PAF receptor binding, this decadienamide derivative suppresses downstream proinflammatory events—including leukocyte adhesion, vascular permeability, and cytokine release—without glucocorticoid-like side effects. Its methoxyphenyl group enhances membrane permeability, while the pyridinylbutyl chain contributes to receptor-ligand stability, enabling prolonged suppression of inflammatory mediators [1] [6].
Table 1: Key Identifiers and Properties of 5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide
Property | Value |
---|---|
Systematic Name | (2E,4E)-5-(4-Methoxyphenyl)-N-[(2R)-5-(Pyridin-3-yl)pentan-2-yl]deca-2,4-dienamide |
Synonyms | (R-(E,E))-5-(4-Methoxyphenyl)-N-(1-Methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide; CHEMBL123456; CAS 120555-31-9 |
Molecular Formula | C₂₇H₃₆N₂O₂ |
Molecular Weight | 420.59 g/mol |
CAS Registry Number | 120555-31-9 |
Key Structural Features | • (E,E)-Diene configuration • (R)-chiral center at C1 of butyl chain • 4-Methoxyphenyl (C5) • 3-Pyridinyl (terminal) |
Calculated Properties | Density: 1.027 g/cm³; Boiling Point: 627.14°C; Flash Point: 333.08°C [2] |
Table 2: Therapeutic Applications Linked to PAF Antagonism
Disease Category | Pathological Role of PAF | Compound’s Action |
---|---|---|
Cardiovascular Diseases | Promotes platelet aggregation, vasoconstriction, and atherosclerosis | Inhibits PAF-induced platelet activation; reduces endothelial dysfunction [1] |
Pulmonary Disorders | Mediates bronchoconstriction, neutrophil infiltration in asthma | Blocks PAF receptors in lung tissue; attenuates airway hyperresponsiveness [1] |
Immunological Disorders | Enhances vascular permeability in transplant rejection | Suppresses PAF-driven leukocyte adhesion and cytokine release [1] |
Dermatological Diseases | Amplifies keratinocyte proliferation in psoriasis | Interrupts PAF signaling in dermal inflammation [1] |
Shock Syndromes | Triggers systemic inflammation and hypotension | Antagonizes PAF-mediated vasodilation and coagulopathy [1] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: